molecular formula C13H24O4 B1617590 Nonane-1,3-diyl diacetate CAS No. 63270-14-4

Nonane-1,3-diyl diacetate

Cat. No.: B1617590
CAS No.: 63270-14-4
M. Wt: 244.33 g/mol
InChI Key: XUVKIVFZTRZJRP-UHFFFAOYSA-N
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Description

(4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl diacetate (hereafter referred to as "the compound") is a polyacetylene derivative predominantly isolated from Atractylodis Rhizoma, a medicinal plant used in traditional Chinese medicine. Structurally, it features a 14-carbon chain with conjugated triple bonds (8,10-diyne), three double bonds (4E,6E,12E), and two acetyloxy groups at positions 1 and 2. Its molecular formula is C₁₈H₂₀O₄, and it is recognized for its pharmacological properties, including anti-inflammatory, antibacterial, and antiarrhythmic activities .

The compound has been quantified in biological matrices using RP-HPLC-UV methods, with validated precision (intraday: 1.83–6.71%; interday: 1.57–8.68%) and extraction recoveries of 86.6–91.6% in rat plasma and tissues . Pharmacokinetic studies show its distribution in organs such as the spleen, liver, and intestines, with absorption rates influenced by processing methods (e.g., stir-frying with bran reduces extraction efficiency compared to raw rhizomes) .

Properties

IUPAC Name

3-acetyloxynonyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-4-5-6-7-8-13(17-12(3)15)9-10-16-11(2)14/h13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVKIVFZTRZJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCOC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276121, DTXSID10866997
Record name Nonane-1,3-diyl diacetate
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Record name 1,3-Nonanediol, 1,3-diacetate
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Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63270-14-4, 59970-21-7
Record name 1,3-Nonanediol, 1,3-diacetate
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Record name 1,3-Nonanediol, 1,3-diacetate
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Record name 1,3-Nonanediol, 1,3-diacetate
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Record name Nonane-1,3-diyl diacetate
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Record name 1,3-Nonanediol, 1,3-diacetate
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Record name Nonane-1,3-diyl diacetate
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Comparison with Similar Compounds

Comparison with Structurally Similar Diacetate Compounds

Propane-1,3-diyl Diacetate (1,3-Propanediol Diacetate)

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.17 g/mol
  • Structure : A simple three-carbon chain with acetyloxy groups at positions 1 and 3.
  • Applications : Primarily used as a solvent or chemical intermediate. Unlike the compound, it lacks bioactive properties and is synthetically produced .
  • Stability: No reported stability issues under standard conditions, contrasting with the compound’s sensitivity to processing methods .

Prop-1-ene-1,3-diyl Diacetate

  • Molecular Formula : C₇H₁₀O₄
  • Molecular Weight : 158.15 g/mol
  • Structure : Contains a propene backbone with acetyloxy groups. Exists as cis and trans stereoisomers.
  • Applications: Formed during pyrolysis of triacetin (TA), decomposing into acetic acid and acrolein.
  • Stability : Thermally unstable, decomposing at ~250°C with an activation energy of 192.9 kJ/mol .

2-Hydroxypropane-1,3-diyl Diacetate

  • Molecular Formula : C₇H₁₂O₅
  • Molecular Weight : 176.17 g/mol
  • Structure : A glycerol derivative with acetyloxy and hydroxyl groups.
  • Applications: Identified in e-liquids as a nontarget compound.

Bassiamide A and Bassiamate

  • Structure : Complex polyacetylene derivatives with additional functional groups (e.g., amides, ethers).

Comparative Data Table

Property (4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl Diacetate Propane-1,3-diyl Diacetate Prop-1-ene-1,3-diyl Diacetate
Molecular Formula C₁₈H₂₀O₄ C₇H₁₂O₄ C₇H₁₀O₄
Molecular Weight (g/mol) 300.35 160.17 158.15
Source Natural (Atractylodis Rhizoma) Synthetic Pyrolysis byproduct
Bioactivity Anti-inflammatory, antibacterial None None
Extraction Recovery 86.6–91.6% (plasma/tissues) N/A N/A
Thermal Stability Stable in biosamples (12 h at RT) Stable Decomposes at ~250°C

Key Research Findings

  • Pharmacokinetic Superiority : The compound exhibits tissue-specific distribution (e.g., spleen) and enhanced absorption in raw Atractylodis Rhizoma, unlike simpler diacetates .
  • Structural Influence on Activity : The conjugated diyne-triene system in the compound is critical for its anti-inflammatory effects, absent in shorter-chain analogs like propane-1,3-diyl diacetate .
  • Processing Effects : Stir-frying reduces the compound’s extraction efficiency by 15–20% compared to crude rhizomes, highlighting its sensitivity to thermal processing .

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